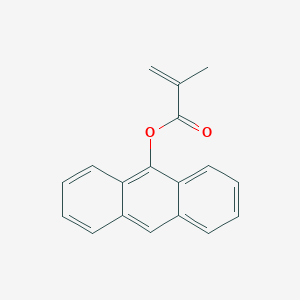

9-蒽基 2-甲基丙-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anthracen-9-yl 2-methylprop-2-enoate, also known as 9-Anthrylmethyl methacrylate, has the molecular formula C19H16O2 . It is a polymer/macromolecule .

Synthesis Analysis

While specific synthesis methods for Anthracen-9-yl 2-methylprop-2-enoate were not found, similar compounds have been synthesized using various techniques .Molecular Structure Analysis

The molecular structure of Anthracen-9-yl 2-methylprop-2-enoate has been studied using various techniques. In the asymmetric unit of the compound, there are two symmetry-independent molecules (A and B) that differ in the conformation of the ester ethoxy group . In the crystal, the molecules form inversion dimers via pairs of C—H…O interactions .Chemical Reactions Analysis

While specific chemical reactions involving Anthracen-9-yl 2-methylprop-2-enoate were not found, it has been used in the creation of a novel electrochemical sensor .Physical And Chemical Properties Analysis

Anthracen-9-yl 2-methylprop-2-enoate has a molecular weight of 262.3 g/mol . More detailed physical and chemical properties were not found in the available literature.科学研究应用

Electrochemical Sensor for Heavy Metal Detection

Anthracen-9-yl 2-methylprop-2-enoate has been used to create a novel electrochemical sensor . This sensor, modified with nickel ferrite reduced graphene oxide (NF@rGO), is designed for the individual and simultaneous detection of Cd2+, Cu2+, and Hg2+ ions . The synergy created by the chelation of active functional groups of Anthracen-9-yl 2-methylprop-2-enoate with metal ions, augmented with higher adsorption and conductivity provided by NF@rGO, results in analytical signals via selective oxidation of the ions .

High Thermal Stability

Anthracene-based derivatives, including Anthracen-9-yl 2-methylprop-2-enoate, exhibit high thermal stability . As the number of substituents increases, the decomposition temperatures (Td) of these compounds increase .

Blue Emission with High Quantum Yield

These anthracene-based derivatives also exhibit blue emission with a high quantum yield (Φf=0.20—0.75) . Different substituents strongly affect the optical properties .

Electrochemical Properties

Investigation of the electrochemical properties of these compounds showed that the HOMO-LUMO energy gaps (Egap) decrease obviously as the degree of conjugation increases .

Crystal Structure Analysis

The crystal structure of Anthracen-9-yl 2-methylprop-2-enoate has been analyzed . The ketonic C atom lies 0.2030 (16) angstrom out of the anthrylring-system plane .

未来方向

Anthracen-9-yl 2-methylprop-2-enoate has been used in the creation of a novel electrochemical sensor for the detection of heavy metal ions . This indicates potential future directions in the development of sensing platforms for hazardous metal ions . Additionally, new anthracene-oxadiazole derivatives could play an important role in the development of organic light emitting devices .

作用机制

Target of Action

Anthracen-9-yl 2-methylprop-2-enoate is a derivative of anthracene, a polycyclic aromatic hydrocarbon Anthracene derivatives have been studied for their potential applications in organic light-emitting diodes (oleds) .

Mode of Action

Anthracene derivatives are known to interact with their targets through π-π stacking interactions . These interactions are crucial for the optical properties of these compounds, which make them suitable for use in OLEDs .

Biochemical Pathways

Anthracene derivatives are known to affect the photophysical properties of materials, influencing their absorption and emission spectra .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 4516±120 °C and a predicted density of 1175±006 g/cm3 .

Result of Action

Anthracene derivatives have been shown to exhibit high thermal stability and blue emission with a high quantum yield . These properties make them suitable for use in OLEDs .

Action Environment

The action of Anthracen-9-yl 2-methylprop-2-enoate can be influenced by environmental factors such as temperature and light exposure. For instance, the thermal stability of anthracene derivatives can affect their performance in OLEDs . Additionally, their optical properties can be influenced by the presence of different substituents .

属性

IUPAC Name |

anthracen-9-yl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12(2)18(19)20-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFRHFIPBWCCMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracen-9-yl 2-methylprop-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)